![molecular formula C19H18N2O3 B6068318 1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B6068318.png)
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
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Overview
Description
This compound is a derivative of beta-carboline, a type of indole alkaloid, with a carboxylic acid group and a methoxyphenyl group attached. Beta-carbolines are found in a variety of plants and have been studied for their potential pharmacological properties .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a beta-carboline core, a common structure in many natural alkaloids. This core would be modified by the presence of a methoxyphenyl group and a carboxylic acid group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, melting point, and reactivity could be influenced by the presence of the methoxyphenyl and carboxylic acid groups .Scientific Research Applications
Synthesis of Heterocycles
This compound can be used in the synthesis of heterocycles . Heterocycles containing nitrogen are versatile in synthetic chemistry and have a wide range of prospective medicinal applications . The synthetic procedures of 1,2,3-triazoles through click chemistry are simple and high yielding to produce many substituted derivatives .
Production of Bioactive Compounds
The compound can be used in the production of bioactive compounds . A 2,3,4,9-tetrahydro-9H-pyrido[3,4-b]indole skeleton—known as tryptoline or tetrahydro-β-carboline—represents a large group of natural and synthetic alkaloids . Recently, tryptoline derivatives have attracted attention because of their anti-HIV, anti-inflammatory, anti-leishmanial, anti-trypanosomal, and anti-tumor activities .
Anti-Cancer Applications
The compound may have potential anti-cancer applications . For example, CB-012 is an anti-CLL-1 CAR-T cell therapy engineered with five genome edits, enabled by Caribou’s patented next-generation CRISPR technology platform, which uses Cas12a chRDNA genome editing to significantly improve the specificity of genome edits .
Antibacterial Activity
The compound may have potential antibacterial activity . The in vitro antibacterial activity of the compounds against some clinically important bacteria namely Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), Staphylococcus aureus (ATCC 25923), Enterococcus feacalis (ATCC 29212) was determined .
Data Protection in Scientific Research
While not a direct application of the compound, it’s worth noting that any scientific research involving this compound must adhere to data protection regulations . The European Data Protection Board (EDPB) released a document earlier this year in response to a request by the European Commission for clarifications on the application of the GDPR in the area of scientific health research .
Chemical Industry
The compound can be used in the chemical industry . For example, 4-Methoxyphenylboronic acid, a related compound, is available for purchase for research use .
Future Directions
Mechanism of Action
Target of Action
Similar compounds such as cannabidiol (cbd) are known to act on cannabinoid (cb) receptors of the endocannabinoid system, which are found in numerous areas of the body, including the peripheral and central nervous systems .
Mode of Action
These receptors are involved in many physiological processes, including cognition, pain sensation, appetite, memory, sleep, immune function, and mood .
Biochemical Pathways
Cbd, a similar compound, has shown to affect a variety of physiological targets of the endocannabinoid system within the body .
Pharmacokinetics
Similar compounds such as apixaban, which is also a 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1h-pyrazolo[3,4-c]pyridine-3-carboxamide, have shown good bioavailability, low clearance and a small volume of distribution in animals and humans, and a low potential for drug–drug interactions .
Result of Action
In particular, CBD has shown promise as an analgesic, anticonvulsant, muscle relaxant, anxiolytic, antipsychotic and has shown neuroprotective, anti-inflammatory, and antioxidant activity, among other currently investigated uses .
Action Environment
The action of similar compounds such as cbd can be influenced by factors such as the individual’s metabolism, the presence of other drugs, and the individual’s overall health status .
properties
IUPAC Name |
1-(4-methoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-12-8-6-11(7-9-12)17-18-14(10-16(21-17)19(22)23)13-4-2-3-5-15(13)20-18/h2-9,16-17,20-21H,10H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DALGDMAVNXHKCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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